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molecular formula C17H16 B8472643 1-(Propan-2-YL)anthracene CAS No. 64819-61-0

1-(Propan-2-YL)anthracene

Cat. No. B8472643
M. Wt: 220.31 g/mol
InChI Key: NOCQNRJMEKDRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052205

Procedure details

Into a 500 milliliter hydrogenation bottle was placed 0.2 grams of 5% palladium on carbon, 10 grams of 1-(2-propenyl) anthracene and 200 milliliters of hexane and the bottle flushed three times with hydrogen. Hydrogen was fed into the bottle at an initial pressure of 23 pounds per square inch which after 3 days had a final pressure of 19 pounds per square inch. The mixture was filtered, evaporated to an oil and chromatographed on basic alumina with hexane. The mixture was washed with a 10:1 mixture of hexane and benzene and distilled to recover a fraction of pure isopropyl anthracene having a melting point of 36°-36.5° C.
Name
1-(2-propenyl) anthracene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:17]2[C:8](=[CH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1)[CH:2]=C.[CH3:18]CCCCC>[Pd]>[CH:1]([C:4]1[C:17]2[C:8](=[CH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1)([CH3:18])[CH3:2]

Inputs

Step One
Name
1-(2-propenyl) anthracene
Quantity
10 g
Type
reactant
Smiles
C(C=C)C1=CC=CC2=CC3=CC=CC=C3C=C12
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the bottle flushed three times with hydrogen
CUSTOM
Type
CUSTOM
Details
after 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
chromatographed on basic alumina with hexane
WASH
Type
WASH
Details
The mixture was washed with a 10:1 mixture of hexane and benzene
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to recover a fraction of pure isopropyl anthracene having a melting point of 36°-36.5° C.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC=CC2=CC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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